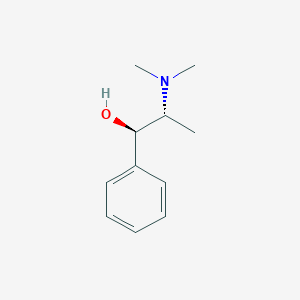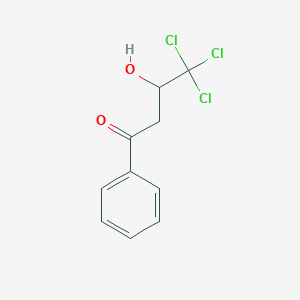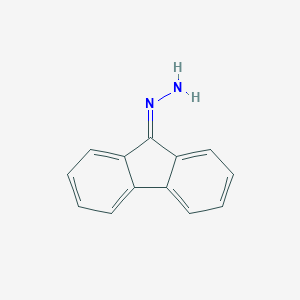![molecular formula C7H14N2O2 B081687 methyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-36-4](/img/structure/B81687.png)
methyl N-[(Z)-pentylideneamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as MPCA and is a carbamate derivative that has a unique chemical structure. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes.
科学的研究の応用
MPCA has been extensively studied for its potential applications in various fields of study. One of the most significant applications of MPCA is in the field of enzyme inhibition. MPCA has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have significant effects on cognitive function and memory.
作用機序
MPCA acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. The increased levels of acetylcholine can have significant effects on cognitive function and memory.
生化学的および生理学的効果
The biochemical and physiological effects of MPCA have been extensively studied. MPCA has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. MPCA has also been shown to have anti-inflammatory and antioxidant properties, which can have significant effects on various diseases and conditions.
実験室実験の利点と制限
MPCA has several advantages and limitations for lab experiments. One of the main advantages of MPCA is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme inhibition. However, MPCA also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of MPCA. One potential direction is the development of new synthetic methods for MPCA that are more efficient and cost-effective. Another potential direction is the study of the potential therapeutic applications of MPCA, including its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes. The biochemical and physiological effects of MPCA have also been extensively studied, and it has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. While MPCA has several advantages and limitations for lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential therapeutic applications.
合成法
MPCA can be synthesized using various methods, including the reaction of pentylamine with methyl isocyanate and the reaction of pentylamine with methyl chloroformate. The most common method of synthesizing MPCA is through the reaction of pentylamine with methyl isocyanate. This method involves the addition of pentylamine to a solution of methyl isocyanate in an organic solvent, followed by the purification of the resulting product.
特性
CAS番号 |
14702-36-4 |
|---|---|
製品名 |
methyl N-[(Z)-pentylideneamino]carbamate |
分子式 |
C7H14N2O2 |
分子量 |
158.2 g/mol |
IUPAC名 |
methyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-8-9-7(10)11-2/h6H,3-5H2,1-2H3,(H,9,10)/b8-6- |
InChIキー |
ZDBJFBQDDNRJLS-VURMDHGXSA-N |
異性体SMILES |
CCCC/C=N\NC(=O)OC |
SMILES |
CCCCC=NNC(=O)OC |
正規SMILES |
CCCCC=NNC(=O)OC |
同義語 |
2-Pentylidenehydrazine-1-carboxylic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



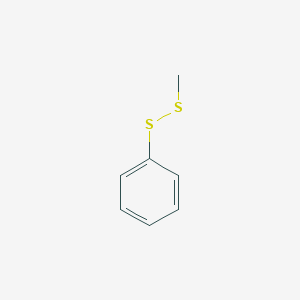
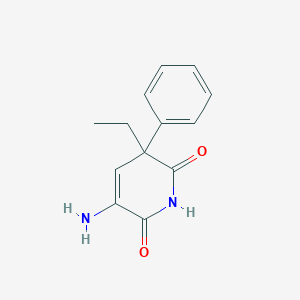
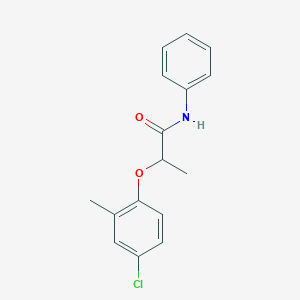
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
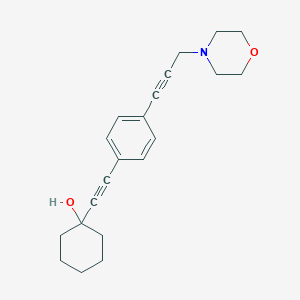
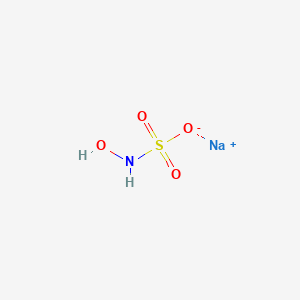
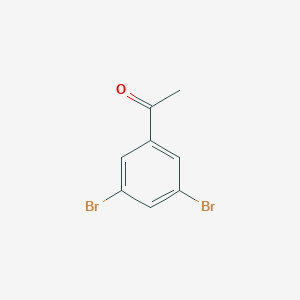
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
